molecular formula C10H9NO3 B3353529 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone CAS No. 55099-17-7

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone

Cat. No.: B3353529
CAS No.: 55099-17-7
M. Wt: 191.18 g/mol
InChI Key: OQYUROIQQZKCTH-UHFFFAOYSA-N
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Description

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone typically involves the reaction of appropriate indole derivatives with specific reagents under controlled conditions. One common method includes the use of hydrazones and dihydrofurans, which are heated to high temperatures to yield the desired indole product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical reactions using catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer, microbial infections, and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its hydroxyl groups at positions 4 and 7 make it particularly interesting for studying redox reactions and potential therapeutic applications .

Properties

IUPAC Name

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5(12)6-4-11-10-8(14)3-2-7(13)9(6)10/h2-4,11,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYUROIQQZKCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CC(=C12)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311550
Record name 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55099-17-7
Record name NSC243837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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